molecular formula C19H16ClNO3 B2408229 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097903-39-2

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

Cat. No.: B2408229
CAS No.: 2097903-39-2
M. Wt: 341.79
InChI Key: LOZCZJGCNWGCLR-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is a synthetic benzamide derivative designed for advanced chemical and pharmacological research. This compound features a distinct molecular architecture, incorporating a 3-chlorobenzamide core linked via an ethanolamine spacer to a biphenyl system bearing a furan heterocycle . This structure integrates multiple pharmacophoric elements—a hydrophobic aryl domain, a hydrogen-bonding hydroxyethyl group, and an electron-rich furan ring—which are known to be significant in molecular recognition and bioactivity . The furan and benzamide motifs are found in compounds investigated for their potential neurological activities . In research settings, this molecule serves as a valuable intermediate or target compound in medicinal chemistry, particularly in the design and development of non-nitrogen heterocyclic pharmacophores. Such compounds are of growing interest in neuroscience for exploring new therapeutic avenues, as recent scientific literature reviews highlight the potential of non-nitrogen heterocyclic and amide-containing structures for the discovery of safer and more effective agents . The presence of the hydroxyethyl group enhances solubility and provides a site for potential derivatization, offering researchers flexibility in probe design or structure-activity relationship (SAR) studies. This compound is provided as a high-purity compound, characterized by advanced analytical techniques to ensure consistency and reliability in your experimental results. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-16-4-1-3-15(11-16)19(23)21-12-17(22)13-6-8-14(9-7-13)18-5-2-10-24-18/h1-11,17,22H,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZCZJGCNWGCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the furan-2-yl phenyl intermediate: This step involves the coupling of a furan derivative with a phenyl ring using a Suzuki–Miyaura cross-coupling reaction.

    Introduction of the 2-hydroxyethyl group: The phenyl intermediate is then reacted with an appropriate hydroxyethylating agent under basic conditions to introduce the 2-hydroxyethyl group.

    Formation of the benzamide core: The final step involves the acylation of the hydroxyethylated intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.

    Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like LiAlH4 or NaBH4.

    Substitution: The chloro group on the benzamide core can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as NaH in DMF at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is unique due to the presence of the chloro substituent on the benzamide core, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.

Biological Activity

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H21ClN2O3
  • CAS Number : 150114-71-9

This compound features a furan ring, a phenyl group, and a hydroxylated ethyl side chain, which contribute to its pharmacological properties.

This compound primarily acts as an agonist at mu-opioid receptors . The binding to these receptors inhibits the adenylate cyclase-cAMP pathway, leading to various biochemical effects. This interaction is crucial for its analgesic properties, making it a candidate for pain management therapies.

Analgesic Effects

Research indicates that compounds similar to this compound exhibit significant analgesic effects through their action on mu-opioid receptors. In various studies, these compounds have demonstrated the ability to reduce pain perception in animal models, suggesting potential applications in treating chronic pain conditions.

Antimicrobial Properties

In addition to analgesic effects, preliminary studies have suggested that this compound may possess antimicrobial properties . Laboratory assays have shown activity against various bacterial strains, indicating a potential role in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicSignificant pain relief in models
AntimicrobialActivity against bacterial strains
CytotoxicityLow cytotoxic effects on mammalian cells

Case Study: Analgesic Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the analgesic efficacy of this compound in rodent models. The study found that the compound significantly reduced pain responses compared to controls, supporting its potential use as a therapeutic agent for pain management.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption and bioavailability characteristics due to its furan derivatives. However, further toxicological assessments are necessary to establish safety profiles for clinical use.

Q & A

Q. What synthetic routes are employed to prepare 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step organic reactions, including amide bond formation and substitution reactions. Key steps involve coupling the benzoyl chloride derivative with a hydroxyethylamine intermediate under controlled conditions. Optimization focuses on solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and catalysts (e.g., HATU or EDCI) to maximize yield and purity. Reaction progress is monitored using TLC or HPLC, and intermediates are purified via column chromatography .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the molecular structure, while High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight. Purity is assessed using HPLC with UV detection. For crystalline derivatives, X-ray diffraction (via SHELX programs) resolves the three-dimensional conformation, which is vital for understanding bioactivity .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Standard assays include:

  • Enzyme inhibition studies : Fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., kinases or proteases).
  • Cell viability assays : MTT or resazurin assays in cancer cell lines to assess antiproliferative effects.
  • Receptor binding assays : Radioligand displacement studies to evaluate affinity for G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict sites for nucleophilic/electrophilic attacks and guide modifications to enhance stability or binding affinity. Exact exchange terms in functionals improve accuracy for thermochemical properties like bond dissociation energies .

Q. How should researchers address contradictions in biological activity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell line). To resolve these:

  • Standardize protocols (e.g., consistent DMSO concentrations).
  • Validate results with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays).
  • Perform dose-response curves to rule out off-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Systematic modifications include:

  • Substituent variation : Replacing the chloro group with other halogens or electron-withdrawing groups.
  • Scaffold hopping : Introducing heterocycles (e.g., thiophene instead of furan) to alter π-π stacking interactions.
  • Side-chain optimization : Adjusting the hydroxyethyl group’s length or stereochemistry to enhance target binding. Comparative molecular field analysis (CoMFA) can quantify these effects .

Q. How do solvent polarity and proticity influence the compound’s reactivity in synthetic modifications?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SN² reactions, while protic solvents (e.g., ethanol) favor hydrogen bonding in condensation steps. Solvent choice also affects byproduct formation; for example, dichloromethane minimizes hydrolysis of acid-sensitive groups during amide coupling .

Q. What methodologies are used to study its interaction with enzymatic targets at the molecular level?

  • X-ray crystallography : Co-crystallization with the target enzyme to resolve binding modes.
  • Molecular dynamics simulations : Analyze ligand-protein stability and conformational changes over time.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Challenges include poor solubility and polymorphism. Strategies:

  • Use mixed solvents (e.g., methanol/water) for vapor diffusion crystallization.
  • Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures.
  • Optimize cooling rates to avoid amorphous precipitation .

Methodological Tables

Q. Table 1. Comparative Reactivity of Substituents in SAR Studies

SubstituentBinding Affinity (IC₅₀, nM)Solubility (µg/mL)
-Cl120 ± 1525
-CF₃85 ± 1018
-OCH₃200 ± 2045

Q. Table 2. Solvent Effects on Reaction Yield

SolventDielectric ConstantYield (%)
DCM8.978
DMF36.792
Ethanol24.365

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